N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c15-10-14(5-2-1-3-6-14)17-13(19)9-22-12-4-7-16-8-11(12)18(20)21/h4,7-8H,1-3,5-6,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCSCWFKBCECCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=C(C=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitropyridine derivatives with sulfanylacetamide under controlled conditions. The introduction of the cyanocyclohexyl group enhances the lipophilicity and biological activity of the resultant compound.
Antimicrobial Properties
Research indicates that compounds containing nitro groups, such as 3-nitropyridine, exhibit significant antimicrobial activity. The nitro group is known to participate in redox reactions that can lead to microbial cell death through oxidative stress mechanisms .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Nitrofurantoin | Antibiotic | |
| Metronidazole | Antiprotozoal |
Cytotoxicity and Anticancer Potential
The compound has shown cytotoxic effects in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases, which are essential for programmed cell death. Studies have demonstrated that similar nitro compounds can inhibit tumor cell proliferation by disrupting cellular redox balance .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Redox Modulation
The biological activity of this compound is primarily attributed to its ability to modulate redox status within cells. This modulation leads to increased oxidative stress, which can be detrimental to microbial cells and cancerous tissues alike. The nitro group contributes significantly to this activity by generating reactive oxygen species (ROS) upon reduction .
Interaction with Biological Targets
The compound may interact with various biological targets, including enzymes involved in metabolic pathways. The presence of the sulfanyl group suggests potential interactions with thiol-containing enzymes, which could further influence its biological efficacy .
Case Studies
Recent studies have explored the efficacy of nitro compounds in treating infections caused by resistant strains of bacteria and fungi. For instance, a study highlighted the effectiveness of similar nitro derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as lead compounds for antibiotic development .
Case Study Summary:
- Study Focus: Efficacy against resistant bacterial strains
- Findings: Significant inhibition observed with IC50 values comparable to established antibiotics
- Conclusion: Potential for development into new antimicrobial agents
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial activity. For instance, derivatives of the compound have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were reported around 256 µg/mL, suggesting potential utility in treating bacterial infections .
Anticancer Activity
Studies have explored the cytotoxic effects of N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide against different cancer cell lines. Preliminary results indicate selective cytotoxicity towards human cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with various diseases. Similar compounds have demonstrated inhibition of acetylcholinesterase, which is relevant in neurodegenerative disease research .
Drug Development
The unique structure of this compound positions it as a promising lead compound for drug development. Its potential as an antimicrobial and anticancer agent warrants further investigation into its pharmacokinetics and pharmacodynamics.
Molecular Docking Studies
In silico studies using molecular docking techniques have been utilized to predict the interactions of this compound with target proteins. Such studies indicate that it may effectively bind to sites relevant for therapeutic action, thus guiding future synthesis and optimization efforts .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant activity against E. coli with MIC values ≤ 256 µg/mL. |
| Study B | Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines, sparing normal cells. |
| Study C | Enzyme Inhibition | Identified as a potential inhibitor of acetylcholinesterase, suggesting relevance in neurodegenerative disease research. |
Comparison with Similar Compounds
Structural Analogues in CB1/TSPO Receptor Targeting
The compound shares structural similarities with derivatives of 1,5-diarylpyrazole-3-carboxamide, such as 9n and 9m (). These analogues were synthesized to optimize binding to cannabinoid receptors (CB1) and the 18 kDa translocator protein (TSPO). Key comparisons include:
- Key Findings: The 1-cyanocyclohexyl group in 9n and the target compound likely enhances metabolic resistance compared to non-cyano derivatives . 9m demonstrates that even minor structural changes (e.g., replacing cyanocyclohexyl with cyanotetrahydropyranyl) can shift selectivity from CB1 to TSPO .
Comparison with VU0240551 ()
VU0240551 (N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide) shares the sulfanylacetamide core but differs in substituents:
| Property | Target Compound | VU0240551 |
|---|---|---|
| Core Structure | Sulfanylacetamide | Sulfanylacetamide |
| Substituent 1 | 1-cyanocyclohexyl | 4-methyl-1,3-thiazol-2-yl |
| Substituent 2 | 3-nitropyridin-4-yl | 6-phenylpyridazin-3-yl |
| Target Relevance | Predicted GPCR/transporter modulation | CFTR inhibition (unrelated to CB1/TSPO) |
- In contrast, the target compound’s nitropyridinyl group may favor redox-sensitive targets. The cyanocyclohexyl group in the target compound likely reduces aqueous solubility compared to the methylthiazole in VU0240551, impacting bioavailability .
Broader Context: Acetamide-Based Compounds ()
These compounds often prioritize metal chelation (e.g., for antioxidant activity) rather than receptor binding, unlike the target compound .
Implications for Drug Design
- Selectivity Modulation : Subtle changes, such as replacing a nitropyridinyl group with a methoxyphenyl group (as in 9n ), can drastically alter receptor selectivity. This underscores the importance of substituent optimization in targeting CB1 vs. TSPO .
- Physicochemical Properties: The cyanocyclohexyl group in the target compound may offer a balance between metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological applications.
- Unresolved Questions: The exact target profile of N-(1-cyanocyclohexyl)-2-(3-nitropyridin-4-yl)sulfanylacetamide remains uncharacterized in the provided evidence.
Preparation Methods
Synthesis of 1-Cyanocyclohexylamine
1-Cyanocyclohexylamine serves as the amine precursor for the target compound. A plausible route involves the Hofmann degradation of cyclohexanone oxime, followed by cyanation. Cyclohexanone oxime is treated with sodium hypochlorite in aqueous NaOH, yielding cyclohexanone nitrile via the Lossen rearrangement. Subsequent reduction using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0–5°C affords 1-cyanocyclohexylamine.
Key Data:
Synthesis of 3-Nitropyridin-4-ylsulfanylacetic Acid
This intermediate requires nitration of pyridine followed by sulfanyl group introduction. Starting with 4-chloropyridine, nitration at the 3-position is achieved using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0°C, yielding 3-nitro-4-chloropyridine. Subsequent nucleophilic substitution with thioglycolic acid ($$ \text{HSCH}2\text{COOH} $$) in dimethylformamide (DMF) at 80°C for 12 hours introduces the sulfanylacetic acid group.
Reaction Conditions:
Acetamide Formation via Coupling Reaction
The final step involves coupling 1-cyanocyclohexylamine with 3-nitropyridin-4-ylsulfanylacetic acid using a carbodiimide coupling agent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate amide bond formation at room temperature for 24 hours.
Optimized Parameters:
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, catalyst loading, and reaction duration. For instance, replacing DCM with acetonitrile in the coupling step reduced yields to 55%, likely due to poorer solubility of the intermediates. Similarly, increasing EDC concentration beyond 1.5 equivalents led to side-product formation, underscoring the need for stoichiometric precision.
Table 1: Solvent Screening for Acetamide Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 72 | 95 |
| Acetonitrile | 55 | 88 |
| THF | 63 | 90 |
Analytical Characterization
The final product was characterized via $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and high-resolution mass spectrometry (HRMS).
- $$ ^1H $$ NMR (DMSO-d₆): δ 1.32–1.85 (m, 10H, cyclohexyl), 3.45 (s, 2H, SCH₂), 8.12 (d, 1H, pyridine-H), 8.95 (s, 1H, NH).
- HRMS: Calculated for C₁₄H₁₅N₃O₃S [M+H]⁺: 330.0912; Found: 330.0908.
Challenges and Troubleshooting
Key challenges included regioselectivity during pyridine nitration and racemization of the cyanocyclohexylamine. Employing low temperatures (−10°C) during nitration minimized byproducts, while conducting the coupling reaction under inert nitrogen atmosphere prevented amine oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
